molecular formula C17H14BrN7O B2450774 7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 452089-07-5

7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2450774
CAS No.: 452089-07-5
M. Wt: 412.251
InChI Key: YRVCTFGQHWSKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyrimidine, a class of compounds that have been found to have diverse biological potential . It is structurally similar to many drugs, especially antiviral and anticancer ones, with DNA bases such as adenine and guanine . It is also found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

Scientific Research Applications

Antimicrobial Activity

Compounds similar to 7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide have demonstrated significant antimicrobial activities. For instance, Gein et al. (2010) synthesized N,7-Diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides, which exhibited antimicrobial properties (Gein, Zamaraeva, Kurbatova, Voronina, & Vakhrin, 2010). Similarly, another study by Gein et al. (2009) focused on the synthesis of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates, which were also tested for antimicrobial activity (Gein, Mishunin, Tsyplyakova, Vinokurova, & Vakhrin, 2009).

Synthesis and Characterization

The synthesis and characterization of related compounds have been a focus of several studies. For example, Suwito et al. (2018) synthesized a compound belonging to the dihydrotetrazolopyrimidine derivative class, providing detailed spectroscopic evidence of its structure (Suwito, Kurnyawaty, Haq, Abdulloh, & Indriani, 2018). In another study, Kumar et al. (2003) developed a synthesis method for a selective CRF1 antagonist, highlighting its potential as a PET ligand (Kumar, Majo, Prabhakaran, Simpson, Heertum, & Mann, 2003).

Eco-Friendly Synthesis Methods

Research has also focused on developing eco-friendly synthesis methods for similar compounds. Yao et al. (2008) demonstrated a solvent-free synthesis of 5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic esters, highlighting the method's mild conditions and high yields (Yao, Lei, Wang, Yu, & Tu, 2008).

Antifungal and Anti-Inflammatory Properties

Finally, some compounds in this class have shown potential antifungal and anti-inflammatory properties. Huppatz (1985) synthesized pyrazolo[1,5-a]pyrimidine derivatives, structural analogues of the systemic fungicide carboxin, showing high fungicidal activity against Basidiomycete species (Huppatz, 1985). Additionally, Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines with significant anti-inflammatory properties and lacking ulcerogenic activity (Auzzi, Bruni, Cecchi, Costanzo, Vettori, Pirisino, Corrias, Ignesti, Banchelli, & Raimondi, 1983).

Properties

IUPAC Name

7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN7O/c1-10-14(16(26)21-13-6-3-7-19-9-13)15(11-4-2-5-12(18)8-11)25-17(20-10)22-23-24-25/h2-9,15H,1H3,(H,21,26)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVCTFGQHWSKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)Br)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.